Olaquindox

Toxicology Veterinary Pharmacology Animal Husbandry

Olaquindox (OLA), a quinoxaline-1,4-di-N-oxide, is the essential reference compound for SAR investigations bridging carbadox and cyadox, distinguished by its intermediate deoxidation rate, unique hydroxylated metabolites (M3–M7), and 6-fold lower mutagenicity vs. carbadox. It is the canonical substrate for characterizing the clinically relevant plasmid-borne OqxAB multidrug efflux pump and a validated analytical target for banned growth-promoter surveillance via HPLC-UV/DAD. Sourced at reference-standard purity, it supports controlled microsomal incubations, genotoxicity assays, and proficiency testing in food-safety and resistance-monitoring laboratories.

Molecular Formula C12H13N3O4
Molecular Weight 263.25 g/mol
CAS No. 23696-28-8
Cat. No. B1677201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlaquindox
CAS23696-28-8
Synonyms2-(N-2'-hydroxyethylcarbamoyl)-3-methylquinoxaline- di-N-oxide
Bay VA 9391
Bayo-N-Ox
bisergon
olanquindox
olaquindox
Molecular FormulaC12H13N3O4
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESCC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)NCCO
InChIInChI=1S/C12H13N3O4/c1-8-11(12(17)13-6-7-16)15(19)10-5-3-2-4-9(10)14(8)18/h2-5,16H,6-7H2,1H3,(H,13,17)
InChIKeyTURHTASYUMWZCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble in water
Insoluble in most organic solvents.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Olaquindox (CAS 23696-28-8): Technical Specifications and Procurement Considerations


Olaquindox (OLA) is a quinoxaline-1,4-di-N-oxide (QdNO) derivative [1]. It functions as a synthetic antimicrobial growth promoter historically used as a feed additive in livestock production to improve feed efficiency and control dysentery [2]. Its mechanism involves inhibition of bacterial DNA synthesis . OLA is characterized by high oral bioavailability and rapid, extensive urinary elimination [3].

Why Olaquindox Procurement Cannot Rely on Generic Quinoxaline-di-N-oxide Substitution


Although OLA shares the core quinoxaline-1,4-di-N-oxide (QdNO) scaffold with analogs like carbadox (CBX), cyadox (CYA), quinocetone (QCT), and mequindox (MEQ), critical pharmacodynamic and toxicological divergences prevent simple interchange. Key differentiators include: OLA's intermediate deoxidation rate compared to CYA and CBX [1], which correlates with genotoxic potential; OLA's lower mutagenicity in bacterial systems relative to CBX [2]; and OLA's distinct metabolic profile with unique hydroxylated metabolites not observed for other QdNOs [3]. Additionally, OLA exhibits differential toxicity in vivo, being less harmful than CBX but more harmful than CYA in swine [4]. These quantifiable differences, detailed below, mandate compound-specific selection rather than class-level substitution.

Quantitative Comparative Evidence for Olaquindox Against Key Quinoxaline-di-N-oxide Analogs


In Vivo Toxicity Comparison: Olaquindox Exhibits Intermediate Harm Profile in Swine Between Carbadox and Cyadox

In a 6-week controlled feeding trial with pigs, carbadox (CBX), olaquindox (OLA), and cyadox (CYA) were compared for clinical toxicity. OLA induced high fecal dry matter content and abnormal urine drinking behavior at 100 and 200 ppm dosages. However, the study concluded that CBX is more harmful than OLA, while CYA appears harmless up to 400 ppm [1]. OLA thus occupies an intermediate toxicity position within the QdNO class.

Toxicology Veterinary Pharmacology Animal Husbandry

In Vitro Cytotoxicity and Genotoxicity: Olaquindox Ranks Between Quinocetone and Carbadox in Vero Cells

In Vero cell assays, quinocetone (QCT) exhibited the highest cytotoxicity, followed by OLA, with CBX showing the lowest. DNA damage via comet assay revealed pronounced fragmentation across all three compounds, but micronucleus frequency was significantly elevated in a dose-dependent manner for all drugs [1]. OLA's intermediate cytotoxicity and genotoxicity profile provides a differentiated risk context compared to QCT and CBX.

Genotoxicity Cell Culture Safety Assessment

Bacterial Mutagenicity: Carbadox is Approximately 6-Fold More Mutagenic Than Olaquindox

In bacterial reverse mutation assays (Ames test) using Salmonella typhimurium strains TA100 and TA98, both CBX and OLA were mutagenic without metabolic activation. However, CBX was approximately 6 times more mutagenic than OLA in the absence of S9 mix [1]. Furthermore, CBX lost its mutagenic activity within 10 minutes of S9 incubation, whereas OLA retained activity for over 20 minutes, suggesting differential metabolic stability [1].

Mutagenicity Ames Test Genetic Toxicology

Deoxidation Rate and DNA Damage: Olaquindox Displays Intermediate Deoxidation Kinetics Correlating with Genotoxicity

The deoxidation rate of QdNOs in liver microsomes is inversely correlated with DNA damage potential. In rat liver microsomes under low oxygen, the rank order of desoxy and bidesoxy rates was QCT < CBX < MEQ < OLA < CYA. In pig liver microsomes, the order was QCT < MEQ < CBX < OLA < CYA [1]. Faster deoxidation (as seen with OLA and CYA) is associated with lower DNA-damage-induced toxicity. OLA's intermediate deoxidation rate places it between slower-deoxidizing CBX/MEQ and faster-deoxidizing CYA.

Metabolism Genotoxicity Hepatotoxicity

Analytical Method Performance: Olaquindox Detection Shows Comparable Robustness to Carbadox in HPLC Validation

A collaborative validation study assessed HPLC-UV/DAD methods for detecting banned growth promoters in feedstuff. For OLA, repeatability RSD(r) ranged 2.5–6.2%, while reproducibility RSD(R) ranged 12.8–20.0%. Correct identification rate was ≥94% [1]. These values are comparable to CBX (RSD(r): 1.1–5.5%; RSD(R): 6.4–10.7%; identification ≥94%), confirming OLA can be reliably quantified alongside CBX in multi-analyte regulatory screening.

Analytical Chemistry Quality Control Regulatory Compliance

Resistance Mechanism Specificity: Plasmid-Encoded OqxAB Efflux Pump Confers High-Level Olaquindox Resistance

The oqxAB gene cluster, first identified on a conjugative plasmid from swine E. coli, encodes a resistance-nodulation-cell-division (RND) efflux pump. E. coli carrying plasmids with oqxAB exhibit >128 µg/mL resistance to OLA, compared to only 8 µg/mL for control strains [1]. This pump also extrudes chloramphenicol (>64 µg/mL) and fluoroquinolones. The presence of oqxAB in clinical K. pneumoniae isolates highlights cross-resistance implications [2].

Antimicrobial Resistance Molecular Microbiology Plasmid Biology

Validated Research and Industrial Use Cases for Olaquindox Based on Comparative Evidence


Comparative QdNO Structure-Activity Relationship (SAR) and Metabolism Studies

OLA's intermediate deoxidation rate, unique hydroxylated metabolites (M3-M7), and 6-fold lower mutagenicity vs. CBX make it an essential comparator compound in QdNO SAR investigations [1][2]. Researchers probing the link between deoxidation kinetics and DNA damage specifically require OLA as a reference point between slow-deoxidizing (CBX) and fast-deoxidizing (CYA) analogs [3]. Procurement of high-purity OLA enables controlled in vitro microsomal incubations and genotoxicity assays to dissect these structure-toxicity relationships.

Veterinary Antimicrobial Resistance Surveillance and Efflux Pump Characterization

OLA is the canonical substrate for characterizing the plasmid-borne OqxAB multidrug efflux pump [4]. Laboratories investigating the dissemination of oqxAB among Enterobacteriaceae require OLA to perform MIC confirmations (>128 µg/mL in positive strains) and to study cross-resistance to chloramphenicol and fluoroquinolones [5]. Given the global distribution of OqxAB in clinical and environmental isolates, OLA procurement is critical for standardizing resistance surveillance assays.

Analytical Method Development and Validation for Banned Growth Promoter Detection

Validated HPLC-UV/DAD methods for detecting banned growth promoters in animal feed rely on OLA as a target analyte alongside CBX [6]. The method's demonstrated repeatability (RSD(r) 2.5–6.2%) and reproducibility (RSD(R) 12.8–20.0%) for OLA enable its use in regulatory compliance testing in jurisdictions monitoring QdNO residues [6]. Procurement of certified reference standards of OLA is essential for calibrating these methods and for proficiency testing in food safety laboratories.

In Vivo Swine Toxicology and Comparative Safety Profiling

Feeding trials in pigs demonstrate that OLA elicits clinical toxicity at 100–200 ppm, positioning it as a less harmful alternative to CBX (which shows toxicity at 50 ppm) but more harmful than CYA [7]. This quantifiable intermediate toxicity makes OLA a useful reference compound for studies aiming to define the therapeutic index of QdNOs or to evaluate structure-dependent adverse effect profiles in porcine models [7]. Procurement of OLA for such studies requires adherence to institutional animal care protocols given its known toxicological profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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